5-oxaspiro[2.5]octan-4-one
CAS No.: 22566-31-0
Cat. No.: VC11995439
Molecular Formula: C7H10O2
Molecular Weight: 126.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22566-31-0 |
|---|---|
| Molecular Formula | C7H10O2 |
| Molecular Weight | 126.15 g/mol |
| IUPAC Name | 5-oxaspiro[2.5]octan-4-one |
| Standard InChI | InChI=1S/C7H10O2/c8-6-7(3-4-7)2-1-5-9-6/h1-5H2 |
| Standard InChI Key | ICTDNSWGOBXWRP-UHFFFAOYSA-N |
| SMILES | C1CC2(CC2)C(=O)OC1 |
| Canonical SMILES | C1CC2(CC2)C(=O)OC1 |
Introduction
5-Oxaspiro[2.5]octan-4-one is a spirocyclic compound characterized by its unique molecular structure, which includes a spiro ring system and a ketone functional group. The molecular formula of this compound is C7H10O2, indicating it contains seven carbon atoms, ten hydrogen atoms, and two oxygen atoms . The presence of an oxygen atom integrated into the spiro framework contributes to its distinctive chemical properties and reactivity.
Synthetic Routes and Reactions
Several synthetic routes have been developed for producing 5-oxaspiro[2.5]octan-4-one. These routes often involve complex organic reactions, including the use of reagents such as trifluoroacetic acid and t-butyllithium. The specific products formed from these reactions vary based on the reaction conditions and the nature of the reagents involved.
Biological Activity and Potential Applications
Research indicates that 5-oxaspiro[2.5]octan-4-one exhibits notable biological activity, particularly in enzyme interactions. Its unique spirocyclic structure allows it to influence the activity and function of various biological molecules. Ongoing studies are exploring its potential therapeutic applications, especially in drug development targeting specific biological pathways.
| Biological Activity | Potential Applications |
|---|---|
| Enzyme Interactions | Drug Development |
| Influence on Biological Pathways | Therapeutic Applications |
Comparison with Similar Compounds
5-Oxaspiro[2.5]octan-4-one can be compared with several similar compounds that share structural features but differ in functional groups or substituents. These include:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-Oxaspiro[2.5]octan-4-one | Similar spirocyclic structure | Different oxygen atom position |
| 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one | Contains bromomethyl group | Unique reactivity due to bromine |
| 6-(Chloromethyl)-5-oxaspiro[2.5]octan-4-one | Chloromethyl substituent | Varies in reactivity compared to bromine |
| 6-(Iodomethyl)-5-oxaspiro[2.5]octan-4-one | Iodomethyl substituent | Distinct reactivity profile |
| 6-(Hydroxymethyl)-5-oxaspiro[2.5]octan-4-one | Hydroxymethyl group | Influences solubility and biological interactions |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume